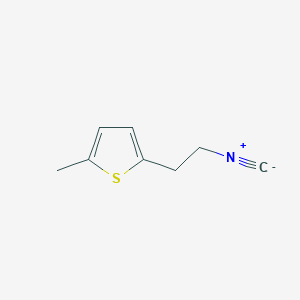

2-(2-Isocyanoethyl)-5-methylthiophene

Description

2-(2-Isocyanoethyl)-5-methylthiophene is a thiophene derivative featuring a methyl group at the 5-position and an isocyanoethyl (–CH₂–N≡C) substituent at the 2-position of the aromatic ring. The isocyano group is a highly reactive moiety, making this compound valuable in multicomponent reactions, ligand synthesis, and click chemistry applications .

Properties

CAS No. |

602268-92-8 |

|---|---|

Molecular Formula |

C8H9NS |

Molecular Weight |

151.23 g/mol |

IUPAC Name |

2-(2-isocyanoethyl)-5-methylthiophene |

InChI |

InChI=1S/C8H9NS/c1-7-3-4-8(10-7)5-6-9-2/h3-4H,5-6H2,1H3 |

InChI Key |

XGKVWXXUBALSBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)CC[N+]#[C-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-Isocyanoethyl)-5-methylthiophene typically involves multi-step organic transformations starting from substituted thiophene derivatives. The key synthetic challenge is the introduction of the isocyanide (-NC) group on an ethyl linker attached to the thiophene ring.

The general approach includes:

- Functionalization of the thiophene ring at the 2- and 5-positions to introduce the ethyl chain and methyl substituent, respectively.

- Conversion of a suitable precursor amine group on the ethyl side chain to the isocyanide group via dehydration.

This method leverages the known reactivity of amines toward formylation and subsequent dehydration to yield isocyanides.

Stepwise Synthesis Outline

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Alkylation / Substitution | 5-Methylthiophene | Halogenated ethyl derivative | 2-(2-Haloethyl)-5-methylthiophene | Introduction of ethyl chain at 2-position |

| 2 | Nucleophilic substitution | 2-(2-Haloethyl)-5-methylthiophene | Ammonia or primary amine | 2-(2-Aminoethyl)-5-methylthiophene | Conversion of haloethyl side chain to aminoethyl |

| 3 | Formylation | 2-(2-Aminoethyl)-5-methylthiophene | Formic acid derivatives (e.g., formic acid, ethyl formate) | Formamide intermediate | Amino group converted to formamide |

| 4 | Dehydration to isocyanide | Formamide intermediate | Dehydrating agents (e.g., POCl3, phosgene, or other reagents) | 2-(2-Isocyanoethyl)-5-methylthiophene | Formation of isocyanide group via dehydration of formamide |

This synthetic route is consistent with classical isocyanide synthesis methods, where primary amines are converted to formamides and then dehydrated to isocyanides.

Detailed Reaction Conditions and Reagents

Step 1 : Alkylation of 5-methylthiophene at the 2-position can be achieved by lithiation followed by reaction with 2-bromoethyl halides under inert atmosphere. Alternatively, direct halogenation followed by nucleophilic substitution is possible.

Step 2 : The haloethyl intermediate undergoes nucleophilic substitution with ammonia or a primary amine to yield the aminoethyl derivative. This reaction is typically carried out in polar solvents such as ethanol or DMF at elevated temperatures.

Step 3 : Formylation of the amino group is performed using formic acid or ethyl formate, often under reflux conditions, to afford the corresponding formamide.

Step 4 : The formamide is dehydrated to the isocyanide using reagents such as phosphorus oxychloride (POCl3), phosgene, or other dehydrating agents in anhydrous conditions. The reaction requires careful temperature control to avoid side reactions.

Alternative Synthetic Routes

While the above method is classical, alternative approaches reported in literature and patents for 2,5-disubstituted thiophenes (which include 2-(2-Isocyanoethyl)-5-methylthiophene as a subset) involve:

Direct functionalization of thiophene derivatives using transition metal-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) to install ethylamine substituents followed by isocyanide formation.

Use of Lawesson’s reagent or related sulfur reagents for selective transformations on thiophene rings, although these are more often applied for sulfur modifications rather than isocyanide introduction.

These methods may offer advantages in yield or functional group tolerance depending on the substrate and scale.

Research Findings and Analysis

Reactivity and Applications

2-(2-Isocyanoethyl)-5-methylthiophene demonstrates significant reactivity due to the isocyanide group, which can undergo multicomponent reactions (e.g., Ugi or Passerini reactions), making it a versatile building block in organic synthesis. The thiophene ring contributes to electronic properties useful in materials science, including organic electronics.

Interaction Studies

The isocyanide moiety can form covalent bonds with nucleophilic sites on proteins, enabling its use in biochemical probes to study enzyme active sites or protein conformational changes. This highlights the compound’s potential in medicinal chemistry and chemical biology.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents / Conditions | Advantages | Limitations / Notes |

|---|---|---|---|

| Alkylation/Substitution | 2-Bromoethyl halide, lithiation | Direct introduction of ethyl chain | Requires inert atmosphere, sensitive to moisture |

| Amination | Ammonia or primary amine, polar solvent | Straightforward nucleophilic substitution | Possible side reactions if conditions harsh |

| Formylation | Formic acid, ethyl formate, reflux | Mild conditions for formamide formation | Requires purification before dehydration |

| Dehydration to Isocyanide | POCl3, phosgene, or dehydrating agents | Efficient isocyanide formation | Toxic reagents, requires careful handling |

| Alternative catalytic methods | Pd-catalyzed coupling, Lawesson’s reagent | Potential for higher selectivity | More complex setup, less common for isocyanides |

Chemical Reactions Analysis

Types of Reactions: 2-(2-Isocyanoethyl)-5-methylthiophene undergoes various chemical reactions, including:

Oxidation: The isocyano group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted thiophenes and isocyanides, which can be further utilized in synthetic chemistry .

Scientific Research Applications

2-(2-Isocyanoethyl)-5-methylthiophene is an organic compound with a thiophene ring and an isocyanide functional group. The molecular formula is C8H9N, featuring a five-membered, sulfur-containing thiophene ring attached to an isocyanide group, which is known for its high reactivity. This compound is notable for its potential applications in organic synthesis and materials science due to the distinct electronic properties from the thiophene moiety.

Chemical Reactions

2-(2-Isocyanoethyl)-5-methylthiophene's chemical behavior can be described through several key reactions:

- Cycloaddition Reactions

- Isomerization

- Polymerization

These reactions are essential for synthesizing complex organic molecules and exploring the compound's reactivity in various contexts.

Applications

2-(2-Isocyanoethyl)-5-methylthiophene has potential applications across multiple fields:

- Organic Synthesis It serves as a building block for more complex organic molecules.

- Materials Science The compound is used in the development of new materials with unique electronic and optical properties.

- Enzyme Studies The isocyanide moiety's ability to form covalent bonds with nucleophilic sites on proteins makes it a valuable tool for probing biochemical pathways.

Interactions with Biological Macromolecules

Interaction studies involving 2-(2-Isocyanoethyl)-5-methylthiophene primarily focus on its reactivity with biological macromolecules. The isocyanide moiety's ability to form covalent bonds with nucleophilic sites on proteins makes it a valuable tool for probing biochemical pathways. Such interactions can lead to insights into enzyme active sites or protein conformational changes triggered by ligand binding.

Research and Development

Mechanism of Action

The mechanism of action of 2-(2-Isocyanoethyl)-5-methylthiophene involves its reactivity with various molecular targets. The isocyano group can participate in nucleophilic addition reactions, while the thiophene ring can engage in electrophilic aromatic substitution. These interactions lead to the formation of new chemical bonds and the generation of diverse products .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Reactivity: The isocyano group in 2-(2-Isocyanoethyl)-5-methylthiophene offers unique reactivity for [2+1] cycloadditions with alkynes or alkenes, unlike ketones (2-acetyl) or chlorides (2-chloromethyl) .

- Synthetic Utility: Ethynyl-substituted thiophenes (e.g., 2-Ethynyl-5-methylthiophene) are widely used in Sonogashira couplings, whereas chloromethyl derivatives serve as alkylation precursors .

Key Observations :

Physicochemical Properties

Key Observations :

- Isocyanoethyl derivatives are likely less stable than acetyl or ethynyl analogs due to the reactive –N≡C group .

- Chloromethyl derivatives require careful storage to avoid decomposition .

Q & A

Q. What are the optimal solvents and reaction conditions for synthesizing thiophene derivatives like 2-(2-Isocyanoethyl)-5-methylthiophene?

- Methodological Answer : Dichloromethane (DCM) and acetonitrile are preferred solvents due to their ability to solubilize reactants and stabilize intermediates during thiophene functionalization. Reaction temperatures should be maintained between 0–25°C to prevent decomposition of the isocyano group. For example, sodium hydride (NaH) in DCM at 0°C has been used to alkylate thiophene precursors with high yields (99%) .

| Key Parameters | Recommended Values |

|---|---|

| Solvent | Dichloromethane, Acetonitrile |

| Temperature | 0–25°C |

| Catalyst/Base | NaH, Pd(PPh₃)₄ (for coupling) |

| Reaction Time | 12–48 hours (monitored via TLC) |

Q. How can researchers ensure reproducibility in synthesizing 2-(2-Isocyanoethyl)-5-methylthiophene?

- Methodological Answer : Full characterization using 1H/13C NMR , IR , and HRMS is critical. For example:

- 1H NMR : The isocyanoethyl group (-CH₂-N≡C) shows a singlet at δ 3.4–3.6 ppm, while the methyl group on thiophene appears as a triplet at δ 2.1–2.3 ppm .

- HRMS : Confirm molecular ion peaks with <5 ppm error (e.g., [M+H]+ calcd. 299.0559, found 299.0558) .

- Always cite prior characterization data for non-novel intermediates to validate purity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for thiophene derivatives during functionalization?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) can arise from rotational isomers or residual solvents. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, coupling constants (J = 3–5 Hz in thiophene β-positions) help distinguish regioisomers . If HRMS data conflicts with theoretical values, recheck derivatization steps (e.g., incomplete deprotection of isocyanates) .

Q. How does palladium-catalyzed C–H bond functionalization optimize β-position coupling in 2-(2-Isocyanoethyl)-5-methylthiophene?

- Methodological Answer : Pd(PPh₃)₄ catalyzes direct β-C–H arylation with heteroaryl partners (e.g., 2-thienylboronic acid). Key factors:

- Ligand Effects : Bulky ligands (e.g., PPh₃) suppress homocoupling.

- Solvent : Toluene enhances regioselectivity for β-over α-positions .

| Reaction Conditions | Outcome |

|---|---|

| Pd(PPh₃)₄, toluene, 80°C | 80% yield of β-coupled product |

| No ligand, DMF, 100°C | <20% yield, α/β mixture |

Q. What are the challenges in synthesizing fused polyheteroaromatic systems from 2-(2-Isocyanoethyl)-5-methylthiophene?

- Methodological Answer : Intramolecular Scholl reactions (e.g., cyclodehydrogenation) require precise control:

- Oxidant : p-Chloranil in methanesulfonic acid (MsOH) achieves 40% yield of fused products like naphtho[1,2-b:3,4-c′]dithiophene .

- Side Reactions : Over-oxidation leads to sulfone byproducts; monitor via TLC and HPLC .

Methodological Design & Data Analysis

Q. How to design experiments for analyzing regioselectivity in thiophene isocyanide reactions?

- Methodological Answer : Use competitive kinetic studies with isotopic labeling (e.g., deuterated solvents) to track intermediates. For example:

Q. What computational tools predict the stability of 2-(2-Isocyanoethyl)-5-methylthiophene derivatives?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model steric/electronic effects of substituents:

- Calculate LUMO energy to predict nucleophilic attack sites.

- Simulate IR/NMR spectra using Gaussian or ORCA; validate against experimental data .

Contradictions & Troubleshooting

Q. Why do Suzuki-Miyaura couplings of 2-(2-Isocyanoethyl)-5-methylthiophene yield unexpected byproducts?

- Methodological Answer : Boronic acid impurities (e.g., protodeboronation) or residual moisture are common culprits. Solutions:

Q. How to address low yields in one-pot syntheses involving isocyanide intermediates?

- Methodological Answer : Optimize stepwise addition of reagents. For example:

Pre-form the isocyanide via phosgene-amine reaction at −20°C.

Add thiophene precursors slowly to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.